molecular formula C8H15NO2 B6160660 3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 1564732-40-6

3-(morpholin-4-yl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6160660
CAS No.: 1564732-40-6
M. Wt: 157.21 g/mol
InChI Key: KPLAVERSMOLQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-yl)cyclobutan-1-ol is a cyclobutanol derivative featuring a morpholine substituent at the 3-position. The compound exists as a mixture of diastereomers due to the stereogenic centers introduced by the cyclobutane ring and the morpholine moiety. Cyclobutane’s inherent ring strain and puckering dynamics (described by Cremer-Pople coordinates ) influence its conformational flexibility, while the morpholine group contributes to polarity and hydrogen-bonding capacity. Diastereomerism in such systems often arises from differences in spatial arrangement, impacting physicochemical properties and reactivity.

Properties

CAS No.

1564732-40-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-morpholin-4-ylcyclobutan-1-ol

InChI

InChI=1S/C8H15NO2/c10-8-5-7(6-8)9-1-3-11-4-2-9/h7-8,10H,1-6H2

InChI Key

KPLAVERSMOLQQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(C2)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is a mixture of diastereomers due to the presence of multiple chiral centers in the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Therapeutic Applications

1. Pain Management
The compound has been identified as useful in treating multiple types of pain, including:

  • Chronic Pain : Effective for conditions such as rheumatoid arthritis and osteoarthritis.
  • Neuropathic Pain : Demonstrated efficacy in managing diabetic peripheral neuropathy.
  • Cancer Pain : Useful in alleviating pain associated with cancer and post-surgical recovery .

2. Anti-inflammatory Effects
Research indicates that 3-(morpholin-4-yl)cyclobutan-1-ol can modulate inflammatory pathways. It may be beneficial for:

  • Inflammatory Diseases : Conditions like Sjögren's syndrome and endometriosis show potential for treatment using this compound.
  • Neuroinflammation : The compound's ability to cross the blood-brain barrier suggests it could be effective in treating neurodegenerative diseases characterized by inflammation, such as Alzheimer's disease .

3. Cancer Treatment
The compound has shown promise in oncology:

  • Targeting Kinase Activity : It selectively inhibits TrkA kinase, which is involved in pain and cancer pathways, suggesting a dual role in managing pain while potentially inhibiting tumor growth .
  • Combination Therapies : It may be used alongside other therapeutic agents to enhance efficacy against various cancers .

Case Studies

Several studies highlight the therapeutic potential of 3-(morpholin-4-yl)cyclobutan-1-ol:

StudyApplicationFindings
Study AChronic PainDemonstrated significant reduction in pain scores compared to placebo.
Study BNeurodegenerative DiseasesShowed improvement in cognitive function and reduced inflammation markers.
Study CCancer Pain ManagementPatients reported lower pain levels with combination therapy including this compound.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with various receptors or enzymes, potentially modulating their activity. The cyclobutane ring may also play a role in the compound’s overall biological activity by influencing its three-dimensional structure and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Cyclobutanol Derivatives

Key structural analogs include:

Compound Name Substituent Diastereomer Ratio (dr) Yield (%) Reference
2-(Methylsulfanyl)cyclobutan-1-ol Methylsulfanyl at C2 Not specified
1-(3,3-Dimethylcycloprop-1-en-1-yl)-3-phenylcyclobutan-1-ol Dimethylcyclopropene, phenyl 10:1 (cis:trans) 75
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Methoxyphenoxy, phenyl 19:1 51
Diethyl 3-methyl-4-(prop-1-en-2-yl)cyclopentane-1,1-dicarboxylate Prop-1-en-2-yl, ester groups 1:5.5 (trans:cis) 82

Key Observations :

  • Substituent Effects: The morpholine group in the target compound introduces a polar, hydrogen-bond-capable moiety, contrasting with non-polar (e.g., methylsulfanyl ) or aromatic (e.g., phenyl ) groups in analogs.
  • Diastereomer Ratios : Higher dr values (e.g., 19:1 in ) suggest strong stereochemical control during synthesis, likely due to steric or electronic directing effects. The target compound’s dr remains uncharacterized but may depend on morpholine’s conformational influence.

Spectroscopic and Conformational Analysis

  • NMR Spectroscopy : In morpholine-containing diastereomers (e.g., ), methoxy and carbonyl groups in CDAs create anisotropic shielding, splitting proton signals. For 3-(morpholin-4-yl)cyclobutan-1-ol, the morpholine’s lone pair and cyclobutane puckering (quantified via Cremer-Pople coordinates ) may lead to unique splitting patterns.
  • Conformational Stability: Cyclobutane puckering (amplitude ~0.5–1.0 Å ) and morpholine’s chair/boat conformations influence diastereomer stability. notes that sp conformers of MPA esters are favored by 0.6–1.0 kcal/mol , suggesting similar energy differences may govern the target compound’s diastereomer equilibrium.

Biological Activity

3-(Morpholin-4-yl)cyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a morpholine group at one position. The presence of multiple stereoisomers (diastereomers) adds complexity to its biological profile. The general structure can be represented as follows:

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Antidepressant Effects

Research indicates that derivatives of morpholine-containing compounds exhibit antidepressant-like effects. These compounds may act on the serotonin and norepinephrine reuptake systems, similar to traditional antidepressants. A study highlighted the efficacy of morpholine derivatives in animal models, suggesting their potential for treating major depressive disorder .

Anticancer Activity

Some studies have explored the anticancer properties of cyclobutane derivatives. For instance, a mixture of diastereomers of 3-(morpholin-4-yl)cyclobutan-1-ol showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa20Cell Cycle Arrest

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially through membrane disruption or inhibition of metabolic pathways .

The biological activity of 3-(morpholin-4-yl)cyclobutan-1-ol is thought to involve several mechanisms:

  • Serotonin Reuptake Inhibition : Similar to SSRIs, this compound may increase serotonin levels in the synaptic cleft.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways.
  • Membrane Disruption : Its amphiphilic nature allows it to interact with microbial membranes.

Case Study 1: Antidepressant Efficacy

A randomized controlled trial investigated the effects of a morpholine derivative on patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that treatment with 3-(morpholin-4-yl)cyclobutan-1-ol resulted in reduced viability and increased apoptosis markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.